6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
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Properties
IUPAC Name |
6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUVUSKGFGJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357042 | |
| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49681-96-1 | |
| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS: 49681-96-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The quinazolinone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet highly promising derivative: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The strategic placement of a bromine atom at the 6-position and a thioxo group at the 2-position imparts unique physicochemical properties that translate into a compelling pharmacological profile. This document serves as a comprehensive technical resource, delving into the synthesis, characterization, and multifaceted biological activities of this compound, with the aim of empowering researchers to unlock its full therapeutic potential.
Core Chemical Identity and Physicochemical Landscape
This compound is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂OS and a molecular weight of 257.11 g/mol .[1][2] The presence of the bromine atom, a halogen, significantly influences the molecule's electronic distribution and lipophilicity, which are critical determinants of its biological activity and pharmacokinetic properties. The thioxo group, in place of a more common oxo group at the 2-position, introduces a unique reactive center and alters the hydrogen bonding capabilities of the molecule.
| Property | Value | Source |
| CAS Number | 49681-96-1 | [1][2] |
| Molecular Formula | C₈H₅BrN₂OS | [1][2] |
| Molecular Weight | 257.11 | [1][2] |
| Synonyms | 6-bromo-2-mercaptoquinazolin-4-ol | [1] |
| SMILES | O=C1NC(NC2=C1C=C(Br)C=C2)=S | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most effectively achieved through the cyclocondensation of 5-bromoanthranilic acid with a thiocyanate salt, typically ammonium thiocyanate. This method provides a direct and efficient route to the desired quinazolinone core.
Underlying Synthetic Rationale
The reaction proceeds through a multi-step, one-pot mechanism. Initially, the amino group of 5-bromoanthranilic acid attacks the electrophilic carbon of the thiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the thiourea moiety onto the carboxylic acid group, leads to the formation of the six-membered dihydroquinazolinone ring. The acidic workup facilitates the final ring closure and precipitation of the product.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromoanthranilic acid
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water (distilled)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in ethanol.
-
Addition of Reagent: To this solution, add ammonium thiocyanate (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial reaction is complete, slowly add concentrated hydrochloric acid to the cooled reaction mixture.
-
Precipitation and Isolation: The product will precipitate out of the solution upon acidification. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromine and the fused ring system. The protons on the nitrogen atoms will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon (C4) will resonate at a downfield chemical shift (typically around 160-170 ppm), while the thioxo carbon (C2) will also be significantly deshielded (around 175-185 ppm). The aromatic carbons will appear in the 110-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and the C=S stretching of the thioxo group (around 1200-1250 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).
The Biological Arena: A Compound of Diverse Talents
The this compound scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a lead compound for the development of novel therapeutics in several key areas.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the 6-bromo-quinazoline core have shown significant cytotoxic activity against various cancer cell lines.[3] The presence of the bromine atom is often associated with enhanced anticancer potency.[4]
Mechanism of Action: The anticancer effects of quinazolinone derivatives are often multifactorial. For this compound and its analogues, the proposed mechanisms include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptotic regulators like Bax and Bcl-2, and activating caspase cascades.[5]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]
-
Inhibition of Key Enzymes: The quinazolinone scaffold is known to inhibit various kinases involved in cancer cell signaling.
Caption: Proposed anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anticonvulsant Potential: Modulating Neuronal Excitability
The quinazolinone scaffold is a well-established pharmacophore for anticonvulsant activity. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for evaluating potential antiepileptic drugs.[1] The MES test is indicative of activity against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: At the time of peak effect of the drug, place corneal electrodes on the eyes of the restrained animal.
-
Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[6]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[6]
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[6]
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Animal Preparation: Administer the test compound to mice or rats at various doses.
-
PTZ Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[7]
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).[7]
-
Endpoint: The absence of clonic seizures for a defined period is considered protection.[7]
Enzyme Inhibition: A Targeted Approach
Myeloperoxidase (MPO) Inhibition: Thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[8] MPO catalyzes the formation of hypochlorous acid, a potent oxidizing agent that can cause tissue damage.
Mechanism of MPO Inhibition: These compounds act as competitive inhibitors with respect to the Amplex Red substrate and do not lead to the accumulation of MPO Compound II.[8] This suggests that they interfere with the binding of substrates to the active site of the enzyme.
Caption: Mechanism of Myeloperoxidase (MPO) inhibition.
Experimental Protocol: Myeloperoxidase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer, a solution of MPO, a solution of the substrate (e.g., Amplex Red), and a solution of hydrogen peroxide (H₂O₂).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the MPO solution, and different concentrations of the test compound.
-
Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate and H₂O₂.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
Future Directions and Therapeutic Promise
This compound represents a versatile and promising scaffold for drug discovery. Its demonstrated activities against cancer, seizures, and inflammation-related enzymes highlight its potential for development into novel therapeutics. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazolinone core to optimize potency and selectivity for specific biological targets.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for its diverse biological effects.
-
Pharmacokinetic and In Vivo Efficacy Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, and assessment of its therapeutic efficacy in relevant animal models.
The comprehensive technical information provided in this guide is intended to serve as a valuable resource for the scientific community, fostering further investigation and ultimately accelerating the translation of this promising compound from the laboratory to the clinic.
References
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Al-Salem, H. S., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules, 26(21), 6485. [Link]
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Kettle, A. J., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters, 6(10), 1047–1052. [Link]
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Ghorab, M. M., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 12(1), 11293. [Link]
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Abbas, S. Y., & El-Bayouki, K. A. (2018). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction. Journal of Sulfur Chemistry, 39(5), 526-537. [Link]
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Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 50, 9-22. [Link]
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
- Goodman, L. S., & Gilman, A. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.
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McCluskey, A., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 4(6), 963-971. [Link]
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Luszczki, J. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology, 548, 13-21. [Link]
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Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
- White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(S2), S3-S11.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 840856, this compound. Retrieved from [Link]
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PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). Retrieved from [Link]
- Furtmüller, P. G., et al. (2006). The reaction mechanism of myeloperoxidase. IUBMB life, 58(9), 521-529.
- Luszczki, J. J., & Czuczwar, S. J. (2005). Preclinical and clinical pharmacology of the new antiepileptic drugs. Pharmacological reports, 57(2), 154.
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National Institute of Neurological Disorders and Stroke. (n.d.). Anticonvulsant Screening Program. Retrieved from [Link]
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Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
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Transpharmation. (n.d.). Epilepsy. Retrieved from [Link]
- Al-Omary, F. A., et al. (2018). Synthesis and Evaluation of New Brominated Azaflavones and Azaflavanone Derivatives as Cytotoxic agents against Breast Cancer Cell Line (MCF-7). Molecules, 23(11), 2883.
- Rogawski, M. A. (2013). A new look at an old drug: repurposing of pentylenetetrazol for the treatment of cognitive impairment. Epilepsy & behavior, 26(2), 143-147.
- White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44, 2-11.
- Czuczwar, S. J., & Luszczki, J. J. (2002). The search for new antiepileptic drugs.
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82.
- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
- Porter, R. J., & Meldrum, B. S. (2002). Antiseizure drugs. Basic & clinical pharmacology, 8, 393-416.
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An In-Depth Technical Guide to 6-Bromo-2-mercaptoquinazolin-4-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This class of nitrogen-containing heterocycles has garnered significant attention due to its presence in various FDA-approved drugs and clinical candidates. The versatility of the quinazolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3]
This guide focuses on a specific, synthetically accessible derivative: 6-bromo-2-mercaptoquinazolin-4-ol (and its tautomeric form, 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one). The introduction of a bromine atom at the 6-position and a mercapto/thioxo group at the 2-position provides key reactive handles for further chemical modification, making it a valuable building block in the synthesis of more complex molecules for drug discovery programs. This document serves as a comprehensive technical resource, detailing its physicochemical properties, a validated synthesis pathway, and a discussion of its potential applications based on the known bioactivities of related structures.
Physicochemical Properties
The fundamental physicochemical properties of 6-bromo-2-mercaptoquinazolin-4-ol are summarized below. It is important to note that this compound exists in a tautomeric equilibrium between the thiol-enol form (6-bromo-2-mercaptoquinazolin-4-ol) and the more stable thione-amide form (this compound). The properties listed generally refer to the compound as a whole, with the thione-amide tautomer typically predominating in the solid state.
| Property | Value | Source |
| CAS Number | 49681-96-1 | [4] |
| Molecular Formula | C₈H₅BrN₂OS | [4] |
| Molecular Weight | 257.11 g/mol | [4] |
| Appearance | White to off-white or pale yellow solid (Predicted) | N/A |
| Melting Point | >300 °C (Decomposes) (Predicted) | N/A |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and aqueous base. | N/A |
| Topological Polar Surface Area (TPSA) | 48.65 Ų | [4] |
| logP (Predicted) | 2.34819 | [4] |
Tautomerism: A Critical Consideration
The functionality of this molecule is defined by its tautomeric nature. The equilibrium between the thiol and thione forms is a key aspect influencing its reactivity and potential biological interactions.
Caption: Tautomeric equilibrium between the thiol and thione forms.
The thione-amide tautomer is generally considered the more stable form, particularly in the solid state, due to the greater strength of the C=O and C=S double bonds compared to the C=N and C-O/C-S single bonds. However, in solution, the thiol tautomer is present and is crucial for reactivity, particularly for S-alkylation reactions to introduce further diversity.
Synthesis and Mechanistic Insights
The synthesis of 6-bromo-2-mercaptoquinazolin-4-ol is a two-step process starting from commercially available anthranilic acid. The chosen pathway provides a reliable and scalable method for producing the key precursor, 5-bromoanthranilic acid, followed by a cyclization reaction to form the target quinazolinone ring system.
Caption: Two-step synthesis workflow for the target compound.
Part 1: Synthesis of 5-Bromoanthranilic Acid
The initial step involves the regioselective electrophilic bromination of anthranilic acid. The activating and ortho-, para-directing amino group directs the incoming electrophile primarily to the para position (position 5), yielding the desired intermediate with high selectivity.
Protocol:
-
Dissolution: Dissolve anthranilic acid (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile.
-
Addition: Add the NBS solution dropwise to the stirred solution of anthranilic acid at room temperature over a period of 30 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Isolation: Upon completion, the precipitated product is isolated by vacuum filtration.
-
Purification: Wash the collected solid with cold acetonitrile and dry under vacuum to afford 5-bromoanthranilic acid as a solid, which is typically used in the next step without further purification.[5]
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safe source of electrophilic bromine (Br⁺). It is preferred over liquid bromine for its ease of handling and for minimizing the formation of polybrominated byproducts.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the reaction without participating in it.
-
Room Temperature Reaction: The reaction is sufficiently fast at room temperature, avoiding the need for heating which could lead to undesired side reactions.
Part 2: Synthesis of this compound
This step involves a cyclocondensation reaction. The amino group of 5-bromoanthranilic acid first reacts with ammonium thiocyanate to form an intermediate thiourea derivative. This is followed by an intramolecular cyclization, where the carboxyl group is attacked by the nitrogen of the thiourea, leading to the formation of the quinazolinone ring after dehydration.
Protocol:
-
Reaction Setup: To a solution of 5-bromoanthranilic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add ammonium thiocyanate (1.2-1.5 equivalents).[6]
-
Acidification & Reflux: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting materials and salts.
-
Drying: Dry the purified solid under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Ammonium Thiocyanate: This reagent serves as the source for the C2 and N3 atoms and the sulfur atom of the final ring structure.
-
Acid Catalyst & Heat: The reaction requires an acid catalyst and elevated temperatures to promote both the initial formation of the thiourea intermediate and the subsequent intramolecular cyclization and dehydration steps.
Spectroscopic and Structural Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aromatic Protons (7.0-8.0 ppm): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring.
-
A doublet for the proton at C5 (ortho to the carbonyl group).
-
A doublet of doublets for the proton at C7 (ortho and meta to bromine and the amide nitrogen).
-
A doublet for the proton at C8 (meta to the carbonyl group).
-
-
N-H Protons (11.0-13.0 ppm): Two broad singlets are expected for the two N-H protons at positions 1 and 3. These signals would be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
C=S Carbon (~175-185 ppm): The most downfield signal is expected to be the thione carbon at C2.
-
C=O Carbon (~160-165 ppm): The carbonyl carbon at C4 will appear in this region.
-
Aromatic Carbons (115-150 ppm): Six signals are expected for the carbons of the benzene ring, including the carbon attached to the bromine atom (C6), which will be shifted relative to the others.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching (3100-3300 cm⁻¹): Broad absorption bands corresponding to the N-H groups of the amide and thioamide moieties.
-
C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.
-
C=C Stretching (1450-1600 cm⁻¹): Multiple bands corresponding to the aromatic ring.
-
C=S Stretching (~1200-1250 cm⁻¹): A medium intensity band for the thione group.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 256 and 258.
Potential Applications in Drug Discovery
The 6-bromo-2-mercaptoquinazolin-4-ol scaffold is a versatile starting point for the development of novel therapeutic agents. The bromine atom at C6 and the mercapto group at C2 serve as key points for diversification.
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- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of 6-bromo-2-thioxo-quinazolinones from 5-bromoanthranilic acid: A Mechanistic and Practical Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatile heterocyclic system is the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The introduction of a bromine atom at the 6-position and a thioxo group at the 2-position of the quinazolinone ring creates a molecule of significant interest. The bromine atom can enhance lipophilicity and modulate electronic properties, potentially improving target binding, while the 2-thioxo moiety serves as a crucial pharmacophore and a versatile synthetic handle for further molecular elaboration.[1][5]
This guide provides a comprehensive overview of the synthesis of 6-bromo-2-thioxo-quinazolinones, starting from the readily available precursor, 5-bromoanthranilic acid. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss methods for structural characterization, and offer insights into troubleshooting and optimization.
I. Synthetic Strategy and Mechanistic Rationale
The conversion of an anthranilic acid derivative to a 2-thioxo-quinazolinone is a classic cyclocondensation reaction. The strategy involves the reaction of 5-bromoanthranilic acid with a reagent that can provide the C2-thioxo carbon and the N3 nitrogen atom of the final heterocyclic ring. While various reagents can be employed, isothiocyanates are commonly used and offer a direct and efficient route.
The reaction proceeds through a well-established pathway involving three key stages:
-
Nucleophilic Addition: The primary amine of 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This initial step forms a thiourea intermediate. The presence of a base, such as triethylamine, can facilitate this step by ensuring the amine is in its more nucleophilic free-base form.
-
Intramolecular Cyclization: This is the critical ring-forming step. The carboxylic acid group of the thiourea intermediate, often activated by the reaction conditions (heat) or deprotonated by the base, is attacked by a nitrogen atom of the thiourea linkage. This intramolecular nucleophilic acyl substitution leads to a cyclic intermediate.
-
Dehydration: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic 6-bromo-2-thioxo-quinazolinone ring system. Refluxing in a suitable solvent like ethanol provides the necessary thermal energy to drive this final condensation step to completion.
Caption: Key stages in the synthesis of 6-bromo-2-thioxo-quinazolinones.
II. Detailed Experimental Protocol
This protocol details the synthesis of a representative compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, adapted from established literature procedures.[2]
A. Materials and Reagents
| Reagent | M.W. | Quantity (mmol) | Mass/Volume | Purity |
| 5-Bromoanthranilic acid | 216.03 g/mol | 10 | 2.16 g | ≥98% |
| Phenyl isothiocyanate | 135.19 g/mol | 15 | 1.8 mL | ≥98% |
| Triethylamine | 101.19 g/mol | - | 2 mL | ≥99% |
| Absolute Ethanol | 46.07 g/mol | - | 30 mL | ≥99.5% |
B. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filtration flask
-
TLC plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
C. Step-by-Step Procedure
Caption: General workflow for the synthesis and purification process.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromoanthranilic acid (2.16 g, 10 mmol) and absolute ethanol (30 mL). Stir the mixture to achieve a suspension.
-
Addition of Reagents: To the suspension, add phenyl isothiocyanate (1.8 mL, 15 mmol) followed by triethylamine (2 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 20 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The reaction is considered complete when the spot corresponding to 5-bromoanthranilic acid is no longer visible.[2][6]
-
Work-up and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid residue with a small amount of cold ethanol to remove soluble impurities. For further purification, recrystallize the crude product from hot ethanol. This will yield the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one as a solid.[2]
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Once dry, weigh the final product and calculate the percentage yield. The reported yield for this specific procedure is 83.2%.[2]
III. Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for 6-bromo-substituted 2-thioxo-quinazolinones.[2][7]
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp, defined melting point is indicative of high purity. |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone and phenyl rings. The characteristic splitting patterns will confirm the substitution pattern. |
| ¹³C NMR | A signal for the carbonyl carbon (C4) around δ 160 ppm and a signal for the thiocarbonyl carbon (C2) further downfield. Aromatic carbon signals will also be present. |
| Mass Spec. (MS) | A molecular ion peak [M⁺] corresponding to the calculated molecular weight. The presence of bromine will result in a characteristic [M⁺] and [M+2] isotopic pattern with nearly equal intensity. |
| IR (cm⁻¹) | Characteristic absorption bands: ~3200 (N-H stretch, if N3 is unsubstituted), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C=S stretch). |
IV. Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction- Impure starting materials- Insufficient heating | - Extend the reflux time and monitor with TLC.- Verify the purity of 5-bromoanthranilic acid and isothiocyanate.- Ensure the reaction temperature is maintained at a steady reflux. |
| Formation of Multiple Products | - Side reactions due to excessive heat- Reactivity of reagents | - Lower the reaction temperature slightly.- Consider a stepwise approach: first form the thiourea at a lower temperature, then add the base and heat for cyclization. |
| Difficulty in Purification | - Oily product instead of solid- Co-precipitation of impurities | - If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification.- If recrystallization is ineffective, purify using column chromatography on silica gel. |
This guide provides a robust framework for the successful synthesis and characterization of 6-bromo-2-thioxo-quinazolinones. By understanding the underlying chemical principles and adhering to a carefully planned experimental protocol, researchers can confidently produce these valuable compounds for further investigation in drug discovery and development programs.
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Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry. Available at: [Link]
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Gou, S., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available at: [Link]
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Fassihi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]
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Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Available at: [Link]
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Mamedov, V. A. (2023). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
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Zhang, R.-L., et al. (2025). Iodine‐Catalyzed Tandem Cyclization for Efficient Synthesis of Quinazolinones from Indoles and Amines. European Journal of Organic Chemistry. Available at: [Link]
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Tsou, H. R., et al. (2001). 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]
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Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Formula C₈H₅BrN₂OS: Characterization, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the molecular formula C₈H₅BrN₂OS, focusing on its elucidation through molecular weight determination and spectroscopic analysis. We delve into the synthetic pathways for accessing isomers of this formula, with a particular emphasis on the versatile benzothiazole scaffold, a privileged structure in medicinal chemistry. Furthermore, this guide explores the significant therapeutic potential of this class of compounds, supported by an extensive review of their diverse pharmacological activities. Detailed experimental protocols for synthesis and characterization are provided to enable researchers and drug development professionals to effectively work with and innovate upon this promising molecular framework.
Introduction: Unveiling the Significance of the C₈H₅BrN₂OS Molecular Framework
The molecular formula C₈H₅BrN₂OS represents a fascinating class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry and drug discovery. The constituent elements—a bromine atom, a sulfur atom, and two nitrogen atoms integrated into a carbon-hydrogen framework—confer a unique combination of steric and electronic properties. These attributes are instrumental in modulating the interaction of these molecules with biological targets, leading to a broad spectrum of pharmacological activities.
Substituted benzothiazoles, a prominent class of isomers corresponding to this molecular formula, are recognized as "privileged scaffolds" in drug development.[1] Their rigid, planar structure provides an excellent foundation for the design of potent and selective therapeutic agents.[2] This guide will primarily focus on a representative isomer, 2-amino-6-bromobenzothiazole-5-carboxylic acid , to illustrate the key principles of characterization, synthesis, and application. However, the methodologies and insights presented are broadly applicable to other isomers of C₈H₅BrN₂OS.
Fundamental Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is the cornerstone of any chemical research and development program. For the molecular formula C₈H₅BrN₂OS, these properties dictate its behavior in both chemical reactions and biological systems.
Molecular Weight Determination
The molecular weight is a critical parameter for confirming the identity of a synthesized compound. It can be calculated based on the atomic masses of the constituent elements. High-resolution mass spectrometry (HRMS) provides an experimental value with high precision, which is invaluable for confirming the elemental composition.
| Element | Quantity | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 257.105 |
The calculated molecular weight of C₈H₅BrN₂OS is approximately 257.11 g/mol . This value serves as a primary reference point for mass spectrometric analysis.
Isomerism: The Structural Diversity of C₈H₅BrN₂OS
Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[3] This structural diversity is a key consideration in drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. The molecular formula C₈H₅BrN₂OS can exist in numerous isomeric forms, including constitutional isomers and stereoisomers.
Constitutional Isomerism
Constitutional isomers differ in the connectivity of their atoms. For C₈H₅BrN₂OS, this can arise from:
-
Positional Isomerism: The relative positions of the substituents (bromo, amino, and carboxyl groups) on the benzothiazole ring.
-
Functional Group Isomerism: The atoms can be arranged to form different functional groups. For instance, the core structure could be a thiazole with different substituents, or a completely different heterocyclic system.
Below are a few examples of potential constitutional isomers of C₈H₅BrN₂OS:
-
2-Amino-5-bromobenzothiazole-6-carboxylic acid
-
2-Amino-7-bromobenzothiazole-4-carboxylic acid
-
5-Bromo-N-(1,3-thiazol-2-yl)benzamide
-
(4-Bromo-1H-imidazol-2-yl)(phenyl)methanethione
Synthetic Strategies for Benzothiazole-Based Isomers
The synthesis of substituted benzothiazoles is a well-established area of organic chemistry, with numerous methods available to access a wide array of derivatives.[4] A common and effective strategy involves the reaction of a substituted 2-aminothiophenol with a suitable electrophile.
General Synthetic Workflow
A representative synthetic route to a 2-amino-6-bromobenzothiazole derivative is outlined below. This multi-step process typically begins with a commercially available substituted aniline.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-bromobenzothiazole
This protocol describes the synthesis of a key intermediate, 2-amino-6-bromobenzothiazole, which can be further modified to obtain the target C₈H₅BrN₂OS isomer.
Materials:
-
4-Bromoaniline
-
Potassium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (0.025 mol) and potassium thiocyanate (0.05 mol) in glacial acetic acid.
-
Cool the mixture in an ice bath to 10°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 12 hours.[5]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitate formed is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 2-amino-6-bromobenzothiazole.
Spectroscopic Characterization
The unambiguous identification of the synthesized compound and the elucidation of its structure are achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
-
Expected Molecular Ion Peak (M+): For C₈H₅BrN₂OS, the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each bromine isotope.
-
Fragmentation: The fragmentation pattern can provide clues about the connectivity of the atoms. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.
-
¹H NMR: The ¹H NMR spectrum of a 2-amino-6-bromobenzothiazole-carboxylic acid isomer would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be indicative of their positions relative to the substituents. The amino group protons may appear as a broad singlet.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzothiazole ring are influenced by the substituents. Carbonyl carbons of the carboxylic acid group typically appear far downfield (160-185 ppm).[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Characteristic Absorptions: For a 2-amino-6-bromobenzothiazole-carboxylic acid isomer, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching of the amino group (around 3300-3500 cm⁻¹)
-
O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)
-
C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹)
-
C=N stretching of the thiazole ring (around 1615-1650 cm⁻¹)
-
Aromatic C-H stretching (above 3000 cm⁻¹)
-
C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹)
-
Therapeutic Potential and Applications in Drug Development
Derivatives of benzothiazole are known to possess a wide range of pharmacological activities, making them highly attractive scaffolds for drug discovery.[3][8][9] The introduction of a bromine atom can often enhance the potency and modulate the pharmacokinetic properties of a drug candidate.
Spectrum of Pharmacological Activities
-
Antimicrobial Activity: Substituted benzothiazoles have demonstrated significant efficacy against a broad spectrum of bacteria and fungi.[1]
-
Anticancer Activity: Many benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1]
-
Anti-inflammatory and Antioxidant Properties: The benzothiazole nucleus is associated with potent anti-inflammatory and antioxidant effects, making these compounds promising for the treatment of diseases related to oxidative stress.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for every isomer of C₈H₅BrN₂OS is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on similar structures, these compounds may cause skin, eye, and respiratory irritation.[10]
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the relevant safety data sheets for all reagents used in the synthesis.
Conclusion and Future Directions
The molecular formula C₈H₅BrN₂OS represents a class of compounds with significant potential in drug discovery and development, largely centered around the versatile benzothiazole scaffold. This guide has provided a comprehensive framework for understanding the fundamental properties, synthetic accessibility, and therapeutic promise of these molecules. The detailed protocols for synthesis and characterization are intended to empower researchers to explore the vast chemical space of C₈H₅BrN₂OS isomers and to design novel therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical applications.
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Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships - Ignited Minds Journals. (URL: [Link])
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. (URL: [Link])
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])
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Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review | Request PDF. (URL: [Link])
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])
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2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. (URL: [Link])
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6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (URL: [Link])
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The Ascendant Pharmacological Profile of Substituted 6-Bromoquinazolinones: A Technical Guide for Drug Discovery
Abstract
The quinazolinone scaffold represents a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. The strategic introduction of a bromine atom at the 6-position of this heterocyclic system has emerged as a pivotal modification, significantly enhancing the pharmacological potency and selectivity of its derivatives. This in-depth technical guide provides a comprehensive exploration of the pharmacological importance of substituted 6-bromoquinazolinones, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. We will delve into the nuanced mechanisms of action, present detailed experimental protocols for synthesis and biological evaluation, and offer insights into the critical structure-activity relationships that govern the therapeutic potential of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The quinazolinone nucleus, a bicyclic heteroaromatic compound, is a recurring motif in a multitude of biologically active molecules, both of natural and synthetic origin. Its rigid, planar structure provides an ideal framework for the spatial orientation of various pharmacophoric groups, enabling precise interactions with a diverse array of biological targets. The inherent versatility of the quinazolinone ring system allows for substitutions at multiple positions, offering a rich landscape for chemical modification and the fine-tuning of pharmacological properties.
Strategic Significance of the 6-Bromo Substitution
The introduction of a halogen, specifically a bromine atom, at the 6-position of the quinazolinone ring is a well-established strategy for augmenting therapeutic efficacy. This modification exerts its influence through several key mechanisms:
-
Enhanced Binding Affinity: The electron-withdrawing nature and lipophilicity of the bromine atom can significantly enhance the binding affinity of the molecule to its target protein. This is often attributed to favorable hydrophobic interactions and the formation of halogen bonds within the active site.
-
Modulation of Metabolic Stability: The presence of the bromo substituent can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism and thereby increasing its in vivo half-life.
-
Increased Potency: Numerous studies have demonstrated that 6-bromo substitution often leads to a marked increase in the potency of quinazolinone derivatives across various therapeutic areas.[1]
Anticancer Activity: Targeting Aberrant Signaling Pathways
Substituted 6-bromoquinazolinones have garnered significant attention as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of human cancer cell lines.[1]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary mechanism underlying the anticancer effects of many 6-bromoquinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key regulator of cellular processes such as proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[3]
These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.[4] The 6-bromo substituent often plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the EGFR kinase domain.[2]
Signaling Pathway Diagram: EGFR Inhibition by 6-Bromoquinazolinones
Caption: EGFR signaling cascade and its inhibition by 6-bromoquinazolinones.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of representative substituted 6-bromoquinazolinone derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 2-(m-fluorophenyl) | MCF-7 (Breast) | 0.53 | [1][2] |
| 5b | 2-(m-fluorophenyl) | SW480 (Colon) | 1.95 | [1][2] |
| 8a | 2-thioaliphatic linker | MCF-7 (Breast) | 15.85 | [1] |
| 8a | 2-thioaliphatic linker | SW480 (Colon) | 17.85 | [1] |
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted 6-bromoquinazolinones have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2][5]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial action of quinazolinone derivatives is often multifactorial. One of the key mechanisms involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. The quinazolinone scaffold is thought to mimic the binding of ATP to these enzymes, thereby blocking their catalytic activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the minimum inhibitory concentration (MIC) values of selected 6,8-dibromo-quinazolinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| VIIa | E. coli | 1.56 | [7] |
| VIIa | S. typhimurium | 3.125 | [7] |
| VIIa | L. monocytogenes | 1.56 | [7] |
| VIIc | C. albicans | 0.78 | [7] |
| VIIc | A. flavus | 0.097 | [7] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Certain substituted 6-bromoquinazolinones have been shown to possess significant anti-inflammatory properties.[8]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
While the precise anti-inflammatory mechanisms of all 6-bromoquinazolinones are not fully elucidated, a prominent mode of action for some derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of representative quinazolinone derivatives, expressed as the median effective dose (ED50) in the carrageenan-induced rat paw edema model.
| Compound ID | Anti-inflammatory ED50 (mg/kg) | Analgesic ED50 (mg/kg) | Reference |
| 4 | 50.3 | 12.3 | [9][10] |
| 6 | 58.6 | 18.7 | [9][10] |
| Diclofenac Sodium | 112.2 | 100.4 | [9] |
| Celecoxib | 84.3 | 71.6 | [9] |
Anticonvulsant Activity: Targeting Neuronal Excitability
Epilepsy and other seizure disorders affect a significant portion of the population. Several substituted quinazolinone derivatives have demonstrated potent anticonvulsant activity in preclinical models.[11]
Mechanism of Action: Modulation of GABA-A Receptors
A plausible mechanism for the anticonvulsant effects of these compounds is their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13] It is hypothesized that these molecules act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and thereby reducing neuronal hyperexcitability. Molecular docking studies have suggested potential binding sites for quinazolinone derivatives within the GABA-A receptor complex.[14]
Quantitative Data: In Vivo Anticonvulsant Activity
The following table presents the in vivo anticonvulsant activity of selected quinazolinone derivatives, expressed as the median effective dose (ED50) in the maximal electroshock (MES) seizure model in mice.
| Compound ID | Anticonvulsant ED50 (mg/kg) | Reference |
| 5b | 152 | [11] |
| 5c | 165 | [11] |
| 5d | 140 | [11] |
| Methaqualone | 200 | [11] |
| Valproate | 300 | [11] |
Experimental Protocols
Synthesis of a Representative Substituted 6-Bromoquinazolinone
This protocol describes the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[2]
Step 1: Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (1)
-
Dissolve 5-bromoanthranilic acid in 100 mL of pyridine in a round-bottom flask.
-
To this solution, add o-aminobenzoyl chloride and stir the reaction mixture at room temperature for 30 minutes.
-
The formation of the benzoxazinone intermediate (1) can be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2)
-
To the reaction mixture containing compound (1), add 75 mL of hydrazine hydrate.
-
Reflux the mixture for 3 hours at 120-130°C.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting precipitate of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (2) is collected by filtration, washed with cold ethanol, and dried.
Experimental Workflow: Synthesis and Evaluation of 6-Bromoquinazolinones
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An In-Depth Technical Guide on the Preliminary In Vitro Evaluation of 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific, promising derivative: 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . The strategic incorporation of a bromine atom at the 6-position and a thioxo group at the 2-position is hypothesized to enhance its biological profile, particularly its anticancer and antimicrobial properties. This document provides a comprehensive overview of the preliminary in vitro evaluation of this compound, detailing its synthesis, characterization, and assessment of its cytotoxic and antimicrobial efficacy. We will delve into the causality behind the experimental design, present detailed protocols for reproducibility, and support mechanistic claims with in silico molecular modeling data, providing a robust framework for further investigation and development.
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The quinazolinone nucleus is a bicyclic heterocyclic system that has garnered immense interest from researchers due to its diverse pharmacological applications. Its structural versatility allows for modifications at various positions, leading to compounds with activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant. The clinical success of quinazoline-based drugs, such as the FDA-approved epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib for cancer therapy, underscores the therapeutic potential of this scaffold.
The subject of this guide, this compound, is of particular interest. The presence of a halogen, specifically bromine, on the quinazolinone ring has been shown in many studies to contribute significantly to cytotoxic activity. Furthermore, the 2-thioxo moiety provides an additional site for interaction and potential derivatization, influencing the compound's overall biological profile.
Synthesis and Characterization
A reliable and efficient synthetic pathway is paramount for producing the target compound with high purity for biological evaluation. The synthesis of this compound derivatives typically begins with a substituted anthranilic acid precursor.
Synthetic Workflow
The proposed synthesis is a two-step process starting from 5-bromoanthranilic acid. This approach is adapted from established methodologies for similar quinazolinone derivatives.
-
Step 1: Formation of Thiourea Intermediate. 5-bromoanthranilic acid is reacted with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions. This reaction forms an intermediate acyl isothiocyanate which is then attacked by an amine to form a substituted thiourea derivative.
-
Step 2: Cyclization. The thiourea intermediate undergoes intramolecular cyclization upon heating, often in an appropriate solvent like ethanol, to yield the final this compound.
Unlocking the Therapeutic Promise of Quinazolinone Scaffolds: A Technical Guide for Drug Discovery
Foreword: The Enduring Relevance of the Quinazolinone Nucleus
To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of navigating complex biological landscapes with the tools of chemistry. Within the vast atlas of heterocyclic compounds, the quinazolinone scaffold stands out as a "privileged structure." This designation is not arbitrary; it is earned through a remarkable track record of diverse and potent biological activities. From the clinic to the laboratory, quinazolinone derivatives have demonstrated their mettle as anticancer, antimicrobial, and anti-inflammatory agents, underscoring their significance as a foundational element in medicinal chemistry.[1][2][3]
This guide is designed not as a rigid set of instructions, but as a technical companion for your research endeavors. It is born from field-proven insights and a deep dive into the literature, aiming to elucidate not just the "what" but the "why" behind the experimental choices that drive the discovery of novel quinazolinone-based therapeutics. We will explore the causality of synthetic strategies, the importance of robust and self-validating biological assays, and the power of a multi-faceted approach to understanding the mechanism of action. Our goal is to empower you to confidently and effectively harness the therapeutic potential of this remarkable scaffold.
I. The Quinazolinone Core: A Privileged Scaffold for Therapeutic Design
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers a unique combination of structural rigidity and synthetic tractability.[4] This bicyclic aromatic system provides a stable framework that can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[5] Structure-activity relationship (SAR) studies have consistently shown that modifications at the 2, 3, 6, and 7-positions can dramatically influence the therapeutic profile of quinazolinone derivatives.[6]
The choice of synthetic route is a critical first step in any drug discovery campaign. The selection is often guided by principles of efficiency, cost-effectiveness, and increasingly, green chemistry.[4][7] For instance, copper-catalyzed reactions have gained prominence due to the metal's abundance and lower toxicity compared to other transition metals.[7] Similarly, microwave-assisted and visible-light-driven syntheses offer advantages in terms of reduced reaction times and milder conditions.[7] The rationale behind selecting a particular synthetic strategy often involves a trade-off between the desired structural complexity of the final compounds and the practicality of the synthetic scheme for library generation.[4]
II. Anticancer Applications: A Dominant Therapeutic Arena
The anticancer potential of quinazolinone scaffolds is arguably their most extensively studied and clinically relevant attribute.[8] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as tyrosine kinase inhibitors.[9] The versatility of the quinazolinone scaffold allows it to target a wide array of mechanisms crucial for cancer cell survival and proliferation.[3]
A. Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Quinazolinone derivatives have emerged as potent inhibitors of this pathway, often exhibiting activity at nanomolar concentrations.[7]
B. Experimental Workflow for Anticancer Evaluation
A robust and multi-pronged approach is essential to validate the anticancer activity of novel quinazolinone derivatives. This workflow ensures the trustworthiness of the data by employing orthogonal assays that probe different aspects of cellular response.
C. Detailed Experimental Protocols
-
Rationale: This protocol describes a common and versatile method for generating a library of quinazolinone derivatives for initial screening. The choice of starting materials (anthranilic acid derivatives and various amines) allows for facile diversification.[11]
-
Step 1: Synthesis of 2-Thioquinazoline Intermediate: A mixture of anthranilic acid (or a substituted derivative) and an appropriate isothiocyanate is refluxed to yield the corresponding quinazoline-2-thiol intermediate.[11]
-
Step 2: Synthesis of Chloroethyl Urea Analogs: A primary or secondary amine is reacted with 2-chloroethyl isocyanate to produce the corresponding chloroethyl urea derivative.[11]
-
Step 3: Final Condensation: The quinazoline-2-thiol intermediate is reacted with the chloroethyl urea derivative in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) under reflux to yield the final 2,3-disubstituted quinazolin-4(3H)-one.[11] The product is then purified by recrystallization or column chromatography.
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a rapid and cost-effective method for high-throughput screening of a large number of compounds to identify initial "hits" with cytotoxic activity.[12][13]
-
Step 1: Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Step 2: Compound Treatment: The synthesized quinazolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells with vehicle only are included.
-
Step 3: Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Step 4: MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Step 5: Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Step 6: Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.[14]
-
Rationale: This assay is employed to determine if a "hit" compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism of action for anticancer drugs.[15]
-
Step 1: Cell Treatment: Cancer cells are treated with the quinazolinone derivative at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
-
Step 2: Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
Step 3: Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Step 4: Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Step 5: Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
D. Quantitative Data: Anticancer Activity of Representative Quinazolinones
The following table summarizes the in vitro cytotoxic activity of a series of synthesized quinazolinone-based rhodanines against various cancer cell lines, demonstrating the potency and selectivity that can be achieved through chemical modification.[12]
| Compound | HT-1080 (Fibrosarcoma) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | AG01523 (Normal Fibroblasts) IC50 (µM) |
| 37 | 12.3 ± 1.1 | 5.2 ± 0.5 | 6.8 ± 0.7 | > 100 |
| 43 | 10.5 ± 0.9 | 3.1 ± 0.3 | 4.5 ± 0.4 | > 100 |
| 45 | 8.2 ± 0.7 | 1.2 ± 0.1 | 1.5 ± 0.2 | > 100 |
| 47 | 11.8 ± 1.0 | 4.7 ± 0.4 | 5.9 ± 0.6 | > 100 |
Data extracted from Ghorab et al. (2017).[12] The data clearly indicates that compound 45 is the most potent derivative and exhibits selectivity for cancer cells over normal fibroblasts.[12]
III. Antimicrobial Potential: A Renewed Frontier
While the focus has heavily been on anticancer applications, the quinazolinone scaffold also possesses significant antimicrobial properties.[2] With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. The synthetic versatility of quinazolinones makes them an attractive starting point for the development of new anti-infective drugs.
A. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16] This method is crucial for establishing the potency of new compounds and is considered a gold standard in antimicrobial susceptibility testing.[17]
-
Step 1: Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[1]
-
Step 2: Serial Dilution of Compounds: The quinazolinone derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Step 3: Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Step 4: Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Step 5: Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]
B. Building Trustworthiness through Orthogonal Assays
To build a strong case for a novel antimicrobial agent, it is advisable to employ more than one type of assay. For instance, complementing the MIC data with a resazurin-based viability assay can provide a more nuanced understanding of the compound's effect on microbial metabolism.[17] The resazurin assay is a colorimetric method that measures metabolic activity and can offer higher sensitivity and earlier detection of microbial inhibition compared to visual inspection of turbidity.[17]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade such as cyclooxygenases (COX).[18]
A. Experimental Protocol: In Vitro COX Inhibition Assay
-
Rationale: This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing a clear mechanistic insight into its anti-inflammatory potential.[18]
-
Step 1: Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Step 2: Compound Incubation: The quinazolinone derivatives are pre-incubated with the enzymes.
-
Step 3: Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Step 4: Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified using methods such as ELISA or radioimmunoassay.
-
Step 5: Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
B. Quantitative Data: In Vitro COX Inhibition by Quinazolinone Derivatives
The following table presents the COX inhibitory activity of a series of quinazolinone derivatives, highlighting their potency and selectivity.[18]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 1.25 | 0.038 | 32.89 |
| Derivative B | 1.18 | 0.024 | 49.17 |
| Derivative C | 1.32 | 0.031 | 42.58 |
| Celecoxib (Ref.) | 7.80 | 0.060 | 130.00 |
Data extracted from a representative study on quinazoline anti-inflammatory agents.[18] The results show that the synthesized derivatives are potent COX-2 inhibitors, with some exhibiting greater potency than the reference drug, celecoxib.[18]
V. Conclusion and Future Directions
The quinazolinone scaffold continues to be a cornerstone of modern medicinal chemistry, offering a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility and diverse biological activities ensure its continued relevance in the years to come.[8] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel mechanisms of action, and the application of advanced drug delivery systems to enhance the therapeutic index of quinazolinone-based drugs. By integrating rational design, robust synthetic strategies, and comprehensive biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.
VI. References
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Al-Obaid, A. M., et al. (2009). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Saudi Chemical Society, 13(1), 57-67. [Link]
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Chen, J., et al. (2016). Design, synthesis and biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568. [Link]
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Drasar, P., & Cerny, J. (2023). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
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Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 1-11. [Link]
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Gupta, T., et al. (2020). review: analysis of synthesis strategies for designing derivatives of quinazolinones. International Journal of Multidisciplinary Educational Research, 9(7(4)), 106-115. [Link]
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Hassan, A. S., et al. (2023). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth factors activate the interconnected PI3K/AKT/mTOR and ERK pathways. ResearchGate. [Link]
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Hosseinzadeh, L., et al. (2018). Some recently reported quinazoline-based anticancer agents. ResearchGate. [Link]
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Jida, M. M. (2025). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. ResearchGate. [Link]
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Keri, R. S., et al. (2024). 4 -Overview of PI3K-AKT-mTOR signalling pathway. ResearchGate. [Link]
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Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7332. [Link]
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Mohamed, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027. [Link]
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Mohammed, H. A., et al. (2025). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular. Letters in Applied NanoBioScience, 14(1), 1-14. [Link]
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Noolvi, M. N., et al. (2012). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences, 5(2), 73-80. [Link]
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Pan, Z., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 51(5), 1-15. [Link]
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Piatek, A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1188339. [Link]
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Poursattar Marjani, A., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H). RSC Advances, 15(1), 1-15. [Link]
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Qin, X., et al. (2016). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry, 24(18), 4344-4352. [Link]
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Refaat, H. M., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. BMC Chemistry, 11(1), 1-11. [Link]
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Rix, L., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01234-24. [Link]
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SABA, R., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Frontiers in Bioscience-Landmark, 28(8), 1-21. [Link]
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SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]
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Talebi, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. ResearchGate. [Link]
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Tobe, M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3683-3703. [Link]
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Verma, A., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1), 1-13. [Link]
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Verma, S., et al. (2024). Review of quinazolinone scaffold as anticancer agents. World Journal of Biology Pharmacy and Health Sciences, 20(3), 1-15. [Link]
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Youssif, B. G., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4810. [Link]
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Methodological & Application
Evaluating the Anticancer Activity of Quinazolinones Using the MTT Assay: An Application Note and Detailed Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to assess the anticancer potential of quinazolinone derivatives. This application note delves into the scientific principles of the assay, offers a detailed, step-by-step protocol, and provides insights into data interpretation and troubleshooting, ensuring a robust and reliable evaluation of your compounds.
Introduction: The Convergence of Quinazolinones and Cancer Research
Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Notably, many quinazolinone-based molecules have demonstrated potent anticancer properties, acting through various mechanisms such as the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[3][4] The evaluation of these compounds necessitates a reliable and high-throughput method to quantify their cytotoxic effects on cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and proliferation.[5][6][7] Its utility in the initial screening of potential chemotherapeutic agents is well-established, offering a quantitative measure of a compound's ability to inhibit cancer cell growth.[8] This guide will walk you through the precise application of the MTT assay for this purpose.
The Scientific Principle of the MTT Assay
The MTT assay is predicated on the metabolic activity of living cells.[7] The core of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][9][10] This conversion is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase, in metabolically active cells.[9][10] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][7]
The insoluble formazan crystals are then solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO), resulting in a colored solution.[5] The absorbance of this solution is measured using a spectrophotometer or a microplate reader, typically at a wavelength between 570 and 590 nm.[9] A decrease in the absorbance of treated cells compared to untreated control cells indicates a reduction in cell viability, and thus, the cytotoxic potential of the tested quinazolinone compound.
Caption: Mechanism of the MTT assay.
Materials and Reagents
Ensuring the quality and proper preparation of all materials and reagents is paramount for the accuracy and reproducibility of the MTT assay.
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Microplate reader with a 570 nm filter (a reference wavelength of 630 nm is recommended to reduce background)[9]
-
Multichannel pipette
-
Sterile pipette tips
-
96-well flat-bottomed cell culture plates
-
Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL)
Reagents:
-
Cancer Cell Line: Select a cell line appropriate for the cancer type being investigated. Ensure the cells are in the exponential growth phase and have high viability (>90%).[5]
-
Cell Culture Medium: Use the recommended medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Trypsin-EDTA: For detaching adherent cells.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Quinazolinone Compounds:
-
Dissolve the quinazolinone derivatives in a suitable solvent, typically DMSO, to prepare high-concentration stock solutions.
-
Further dilute the stock solutions in the cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO) is a commonly used solvent.[5]
-
Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
-
Detailed Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format. Modifications may be necessary for suspension cells.
Step 1: Cell Seeding
-
Cell Preparation: Harvest cells that are in their exponential growth phase. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[5] Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in a fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter. Determine cell viability using a method like Trypan Blue exclusion.
-
Seeding: Dilute the cell suspension to the optimal seeding density. This needs to be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[11] Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To minimize the "edge effect," where cells in the outer wells behave differently, it is advisable to fill the peripheral wells with 100 µL of sterile PBS or medium and use only the inner 60 wells for the experiment.[10]
-
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.[12]
Step 2: Treatment with Quinazolinone Compounds
-
Preparation of Drug Dilutions: Prepare a series of dilutions of your quinazolinone compounds in the cell culture medium from your stock solutions. A typical experiment includes a range of concentrations to determine a dose-response curve.
-
Cell Treatment: After the 24-hour incubation, carefully aspirate the medium from the wells. Add 100 µL of the medium containing the different concentrations of the quinazolinone compounds to the respective wells.
-
Controls are Crucial:
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the quinazolinones.
-
Untreated Control: Wells containing cells with a fresh medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[11]
-
-
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12] The incubation time will depend on the specific research question and the expected mechanism of action of the compounds.
Step 3: MTT Addition and Incubation
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[13]
-
Note: Some protocols suggest removing the treatment medium before adding MTT, while others recommend adding MTT directly to the existing medium.[14] Adding it directly is often simpler and reduces the risk of dislodging cells.
-
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT, and the formation of purple formazan crystals should be visible under a microscope. The optimal incubation time can vary between cell lines.
Step 4: Solubilization of Formazan Crystals
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[15]
-
Mixing: Mix thoroughly to ensure complete solubilization of the formazan crystals. This can be achieved by gentle pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[9]
Step 5: Absorbance Measurement
-
Reading the Plate: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11] It is recommended to read the plate within 1 hour of adding the solubilization solution.[9]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 6-Bromo-Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold in Medicinal Chemistry
The quinazolinone core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] Derivatives of this scaffold have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3] Among these, 6-bromo-quinazolinone derivatives have emerged as a particularly promising class of compounds, with studies indicating that the presence of a halogen at the 6-position can enhance biological effects, particularly anticancer activity.[2] This document provides a detailed guide to understanding the structure-activity relationships (SAR) of 6-bromo-quinazolinone derivatives, including synthetic protocols and methodologies for biological evaluation.
The versatility of the quinazolinone ring system allows for substitutions at multiple positions, primarily at the 2, 3, and 6-positions, which significantly influences the compound's pharmacological profile.[4] Understanding how these substitutions impact biological activity is the cornerstone of rational drug design and lead optimization.
Core Principles of 6-Bromo-Quinazolinone SAR
The biological activity of 6-bromo-quinazolinone derivatives is intricately linked to the nature and position of various substituents. The bromine atom at the 6-position is a key feature that often enhances potency. The primary points of modification for SAR studies are the 2- and 3-positions of the quinazolinone ring.
Key Substitution Points and Their Influence on Activity:
-
Position 2: Substitutions at this position can significantly modulate the compound's interaction with biological targets. The introduction of groups like a thiol (-SH) or substituted phenyl rings can lead to potent anticancer agents.[2] The nature of the substituent, whether it's an aliphatic chain or a bulky aromatic group, can influence target specificity and potency.
-
Position 3: The substituent at the N3 position plays a crucial role in defining the compound's properties. Aromatic or heteroaromatic rings at this position are common and their electronic and steric properties can dictate the binding affinity to target proteins. For instance, substitutions at this position are known to influence cytotoxic activities through mechanisms like the inhibition of Epidermal Growth Factor Receptor (EGFR).[2]
-
The 6-Bromo Group: The presence of the bromine atom at the 6-position is a critical determinant of activity. This halogen atom can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the molecule. Studies have consistently shown that 6-substituted quinazolinones exhibit promising anticancer activity.[2]
Synthetic Protocols for 6-Bromo-Quinazolinone Derivatives
The synthesis of 6-bromo-quinazolinone derivatives typically involves a multi-step process starting from readily available precursors. The following is a general, yet robust, protocol for the synthesis of a key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further modified to generate a library of derivatives.
General Synthetic Workflow
Caption: General synthetic workflow for 6-bromo-quinazolinone derivatives.
Protocol 1: Synthesis of 5-Bromoanthranilic Acid[2]
This initial step introduces the key bromine atom onto the starting material.
Materials:
-
Anthranilic acid
-
N-bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve anthranilic acid (1 equivalent) in acetonitrile.
-
Slowly add a solution of N-bromosuccinimide (1.05 equivalents) in acetonitrile to the stirred solution of anthranilic acid at room temperature.
-
Continue stirring the reaction mixture for 2 hours.
-
The resulting precipitate is filtered, washed with cold acetonitrile, and dried to yield 5-bromoanthranilic acid.
Rationale: The use of NBS provides a regioselective bromination at the 5-position of anthranilic acid due to the directing effects of the amino and carboxylic acid groups.
Protocol 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[2]
This is a crucial cyclization step to form the quinazolinone core.
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Triethylamine
-
Absolute ethanol
Procedure:
-
A mixture of 5-bromoanthranilic acid (1 equivalent), phenyl isothiocyanate (1.5 equivalents), and triethylamine (catalytic amount) in absolute ethanol is prepared.
-
The reaction mixture is refluxed for approximately 20 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered.
-
The crude product is recrystallized from ethanol to afford the pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
Rationale: The reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring. Triethylamine acts as a base to facilitate the reaction.
Protocol 3: Synthesis of Substituted 6-Bromo-quinazolinone Derivatives (e.g., S-alkylation)[2]
This protocol describes the diversification of the core structure.
Materials:
-
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
-
Various alkyl or benzyl halides
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (1 equivalent) in DMF.
-
Add potassium carbonate (1.2 equivalents) to the solution and stir for 5 minutes.
-
Add the desired alkyl or benzyl halide (1.5 equivalents) to the reaction mixture.
-
The mixture is then refluxed for 24 hours.
-
After completion, the reaction mixture is worked up appropriately (e.g., pouring into ice water, extraction) to isolate the final product.
Rationale: The potassium carbonate acts as a base to deprotonate the thiol group, forming a thiolate anion which then acts as a nucleophile to displace the halide from the alkyl/benzyl halide, resulting in the S-substituted derivative.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the 6-bromo-quinazolinone scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are central to SAR studies. A common application for these compounds is in anticancer research, often targeting kinases like EGFR.
Table 1: Illustrative SAR Data for Anticancer Activity of 6-Bromo-quinazolinone Derivatives
| Compound ID | R (at position 2-S) | R' (at position 3) | Cancer Cell Line | IC₅₀ (µM) |
| 8a | -CH₂(C₆H₅) | -C₆H₅ | MCF-7 | 15.85[2] |
| 8a | -CH₂(C₆H₅) | -C₆H₅ | SW480 | 17.85[2] |
| 8c | -CH₂(4-Cl-C₆H₄) | -C₆H₅ | MCF-7 | > 50 |
| 8c | -CH₂(4-Cl-C₆H₄) | -C₆H₅ | SW480 | > 50 |
| Erlotinib | - | - | MCF-7 | 25.10[2] |
This table is a representative example based on published data and is intended for illustrative purposes.
Interpretation of SAR Data: From the illustrative data, it can be observed that the nature of the substituent at the 2-position significantly impacts the anticancer activity. For example, compound 8a , with a benzyl group at the 2-thio position, demonstrates potent activity against both MCF-7 and SW480 cancer cell lines, even surpassing the activity of the known EGFR inhibitor, Erlotinib, against MCF-7 cells.[2] In contrast, the introduction of a chloro-substituted benzyl group in compound 8c leads to a significant loss of activity. This suggests that electronic and steric factors of the substituent at this position are critical for potent inhibition.
Biological Evaluation Protocols
To establish the SAR, synthesized compounds must be subjected to rigorous biological testing. For anticancer applications, cytotoxicity assays are fundamental.
Protocol 4: MTT Assay for Cytotoxicity Evaluation[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Normal cell line (e.g., MRC-5 for selectivity assessment)[2]
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 6-bromo-quinazolinone derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control (e.g., Cisplatin, Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for another 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Rationale: This assay provides quantitative data on the cytotoxic effects of the compounds, which is essential for comparing the potency of different derivatives and establishing the SAR. Testing against a normal cell line helps to assess the selectivity of the compounds for cancer cells.[2]
Visualizing the Mechanism of Action
Many 6-bromo-quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.
Caption: Inhibition of the EGFR signaling pathway by 6-bromo-quinazolinone derivatives.
Conclusion and Future Directions
The 6-bromo-quinazolinone scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The protocols and methodologies outlined in this document provide a framework for the rational design, synthesis, and biological evaluation of new 6-bromo-quinazolinone derivatives. Future research in this area should focus on exploring novel substitutions at the 2- and 3-positions, investigating their effects on a wider range of biological targets, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential.
References
- Al-Omary, F. A., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant, verifiable source]
-
Asadi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of the Iranian Chemical Society. [Link]
-
Hassanzadeh, F., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S859. [Link]
-
Mohamed, M. S., et al. (Year). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, Volume(Issue), Pages. [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Trivedi, A. R., et al. (Year). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of the Indian Chemical Society. [Link]
- Various Authors. (Year). Relevant Review on Quinazolinone Chemistry. Journal Name.
- Various Authors. (Year). Relevant Paper on Anticancer Mechanisms. Journal Name. [Link to a relevant, verifiable source on anticancer mechanisms of quinazolinones]
- Various Authors. (Year). Relevant Paper on Antimicrobial Activity. Journal Name. [Link to a relevant, verifiable source on antimicrobial activity of quinazolinones]
- Various Authors. (Year). Relevant Paper on SAR of Kinase Inhibitors. Journal Name. [Link to a relevant, verifiable source on SAR of quinazoline-based kinase inhibitors]
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- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
Application Notes and Protocols for 6-Bromo-2-thioxo-quinazolinone Derivatives as COX-2 Inhibitors
Introduction: The Therapeutic Promise of Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1][2] Two primary isoforms, COX-1 and COX-2, orchestrate distinct physiological roles. COX-1 is constitutively expressed and integral to homeostatic functions, including gastrointestinal protection and platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] This distinction forms the cornerstone of modern anti-inflammatory drug design. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[1] Consequently, the development of selective COX-2 inhibitors represents a significant therapeutic advancement, offering potent anti-inflammatory and analgesic effects with a potentially improved safety profile.[1][5]
The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8] Strategic structural modifications to this core can yield potent and selective inhibitors of various enzymes. This guide focuses on a specific subclass: 6-bromo-2-thioxo-quinazolinone derivatives, exploring their potential as selective COX-2 inhibitors. The introduction of a bromine atom at the 6-position and a thioxo group at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for the COX-2 active site.[6]
This document provides a comprehensive overview of the synthesis, in vitro evaluation, and in silico analysis of 6-bromo-2-thioxo-quinazolinone derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.
Part 1: Synthesis of 6-Bromo-2-thioxo-quinazolinone Derivatives
The synthesis of the 6-bromo-2-thioxo-quinazolinone core is a critical first step. A common and effective method involves the reaction of 5-bromoanthranilic acid with a suitable isothiocyanate.[6] This approach allows for the introduction of various substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR).
Rationale for the Synthetic Pathway
The chosen synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step. The use of different isothiocyanates provides a straightforward method to generate a library of derivatives for biological screening.
Visualizing the Synthesis
Caption: General synthetic scheme for 6-bromo-2-thioxo-quinazolinone derivatives.
Detailed Synthetic Protocol
This protocol outlines the synthesis of a representative compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.
Materials:
-
5-bromoanthranilic acid
-
Phenyl isothiocyanate
-
Absolute ethanol
-
Triethylamine
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 5-bromoanthranilic acid in 30 mL of absolute ethanol.[6]
-
To this solution, add 15 mmol of phenyl isothiocyanate and 2 mL of triethylamine.[6]
-
Heat the reaction mixture to reflux at approximately 65°C for 20 hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the resulting precipitate and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[6]
-
Characterize the final product using appropriate analytical techniques, such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of COX-2 Inhibition
The primary biological evaluation of the synthesized compounds involves determining their ability to inhibit the COX-2 enzyme. A fluorometric or colorimetric inhibitor screening assay is a standard method for this purpose.
Principle of the COX-2 Inhibition Assay
The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This process can be coupled to a detection system, such as Amplex™ Red, where the fluorescence intensity is proportional to the enzyme activity.[4] The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.
Experimental Workflow
Caption: Workflow for molecular docking studies.
Protocol for Molecular Docking
Software:
-
Molecular modeling software (e.g., AutoDock, PyMOL, Discovery Studio)
Procedure:
-
Protein Preparation: Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). [3]Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the 6-bromo-2-thioxo-quinazolinone derivatives and convert them to 3D structures. Perform energy minimization to obtain a stable conformation.
-
Binding Site Definition: Identify the active site of COX-2 based on the location of the co-crystallized ligand in the PDB structure or from literature reports. Define a grid box that encompasses the active site.
-
Docking Simulation: Perform the docking simulation using a suitable algorithm to predict the binding poses of the ligands within the active site.
-
Results Analysis: Analyze the docking results, focusing on the binding energy (a lower binding energy generally indicates a more stable complex) and the interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions). [9][10][11]
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison of the synthesized derivatives.
| Compound ID | R-Group | COX-2 IC50 (µM) | CC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative 1 | Phenyl | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | 4-Chlorophenyl | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 3 | 4-Methoxyphenyl | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib | - | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis, in vitro evaluation, and in silico analysis of 6-bromo-2-thioxo-quinazolinone derivatives as potential selective COX-2 inhibitors. The described protocols are robust and can be adapted to screen a library of analogous compounds. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship. Promising candidates with high potency and selectivity, coupled with low cytotoxicity, should be advanced to more complex cellular and in vivo models of inflammation to further validate their therapeutic potential.
References
- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology.
- Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties.
- Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflamm
- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PMC.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science.
- MTT assay protocol. Abcam.
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Molecular docking analysis of COX-2 for potential inhibitors. PMC.
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- MTT (Assay protocol). Protocols.io.
- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed.
- Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
- Cell Viability Assays - Assay Guidance Manual.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Dove Medical Press.
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET.
- Cytotoxicity MTT Assay Protocols and Methods.
- Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- MTT Proliferation Assay Protocol.
- Measurement of cyclooxygenase inhibition using liquid chrom
- In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflamm
- Quinazolinones, the Winning Horse in Drug Discovery. PMC.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
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- 1. dovepress.com [dovepress.com]
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- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis and Evaluation of Thioxo-dihydroquinazolin-one Compounds as Myeloperoxidase (MPO) Inhibitors
Introduction: The Rationale for Targeting Myeloperoxidase
Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] While it plays a crucial role in the innate immune system's defense against microbial pathogens, dysregulated MPO activity is a significant contributor to tissue damage in a wide range of inflammatory diseases.[1][2] MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide (H2O2) and chloride ions.[2] The excessive production of HOCl and other reactive oxygen species by MPO can lead to oxidative damage to host tissues, exacerbating inflammatory conditions such as cardiovascular disease, neurodegenerative disorders, and certain types of cancer.[1][2] Consequently, the development of specific MPO inhibitors has emerged as a promising therapeutic strategy to mitigate inflammation-driven pathology.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of a novel class of MPO inhibitors: thioxo-dihydroquinazolin-one compounds. These compounds have shown significant promise, with some derivatives exhibiting IC50 values as low as 100 nM.[1][3]
Chemical Synthesis of Thioxo-dihydroquinazolin-one Derivatives
The synthesis of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold can be achieved through several efficient methods. A practical and straightforward approach involves the reaction of anthranilic acid derivatives with dithiocarbamate derivatives.[4] An alternative and robust method is the base-catalyzed intramolecular nucleophilic cyclization of a substituted thiourea.[5]
Representative Synthesis Protocol: 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol details the synthesis of a specific thioxo-dihydroquinazolin-one derivative, 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, via an intramolecular nucleophilic substitution (SNAr) mechanism.[5]
Materials:
-
1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea
-
Sodium tertiary butoxide
-
N,N-dimethyl formamide (DMF), dry
-
Dichloromethane
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (three-neck round bottom flask, reflux condenser, nitrogen inlet, rotary evaporator)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a 100 mL three-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea (0.0015 mol), sodium tertiary butoxide (0.0072 mol), and 20 mL of dry DMF.[5]
-
Stir the reaction mixture at 70–80 °C for 1–3 hours.[5]
-
Monitor the progress of the reaction using TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with dichloromethane.[5]
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator.[5]
-
Recrystallize the resulting solid from ethanol to obtain the pure 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as colorless crystals.[5]
Caption: Synthetic workflow for 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Mechanism of Myeloperoxidase Inhibition
The thioxo-dihydroquinazolin-one class of compounds exhibits a distinct mechanism of MPO inhibition. They act as partially reversible inhibitors and are competitive with respect to the Amplex Red substrate, a commonly used reagent in MPO activity assays.[1][3] A key feature of these inhibitors is that they do not lead to the accumulation of MPO Compound II.[1][3]
The catalytic cycle of MPO involves the reaction of the native ferric MPO (Fe³⁺) with H₂O₂ to form Compound I.[1] Compound I can then either react with chloride to produce HOCl, regenerating the native enzyme, or it can be reduced by a one-electron donor to form Compound II. A second one-electron reduction returns the enzyme to its resting state. Some inhibitors trap the enzyme in the inactive Compound II state. However, thioxo-dihydroquinazolin-ones do not function through this mechanism, suggesting a different mode of interaction with the enzyme's active site.[1]
Caption: Proposed mechanism of MPO inhibition by thioxo-dihydroquinazolin-ones.
In Vitro Myeloperoxidase Inhibition Assay
To determine the inhibitory potency of the synthesized thioxo-dihydroquinazolin-one compounds, a robust and sensitive in vitro MPO activity assay is essential. Both colorimetric and fluorometric assays are widely used. The following protocol is based on a fluorometric assay using Amplex® UltraRed as the substrate.
Protocol: Fluorometric MPO Inhibition Assay
Materials:
-
Human MPO enzyme
-
Amplex® UltraRed reagent
-
Hydrogen peroxide (H₂O₂)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), 1X
-
Synthesized thioxo-dihydroquinazolin-one compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the synthesized compounds in DMSO.
-
Prepare a fresh 5 mM H₂O₂ solution by diluting a stock solution in 1X PBS.
-
Prepare a 100X Amplex® UltraRed stock solution by dissolving the reagent in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of 1X PBS to each well.
-
Add 1 µL of the test compound dilutions (in DMSO) to the respective wells. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Add 25 µL of a solution containing human MPO enzyme in 1X PBS to each well.
-
-
Initiation and Measurement:
-
Prepare a 2X Amplex® UltraRed/H₂O₂ working solution by mixing the 100X Amplex® UltraRed stock and the 5 mM H₂O₂ solution in 1X PBS.
-
To initiate the reaction, add 25 µL of the 2X working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every minute) for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary:
| Compound | MPO IC50 (nM) | Inhibition Type |
| Representative Thioxo-dihydroquinazolin-one | ~100 | Partially Reversible, Competitive |
| TG6-44 (a derivative) | 800 ± 100 | - |
Note: The IC50 values can vary depending on the specific derivative and assay conditions.[1][3]
In Vivo Efficacy Evaluation in a Mouse Model of Vascular Inflammation
To assess the therapeutic potential of the synthesized MPO inhibitors, in vivo studies are crucial. A well-established model is the assessment of MPO activity in a mouse model of vascular inflammation using hydroethidine as a probe.[6]
Protocol: In Vivo MPO Activity Assessment
Animal Model:
-
Use a suitable mouse model of vascular inflammation (e.g., femoral artery cuff placement).
Materials:
-
Hydroethidine
-
Dimethyl sulfoxide (DMSO)
-
Saline
-
Anesthetic (e.g., isoflurane)
-
Thioxo-dihydroquinazolin-one inhibitor
-
Vehicle control
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Treatment:
-
Administer the thioxo-dihydroquinazolin-one inhibitor or vehicle control to the mice according to the desired dosing regimen (e.g., oral gavage).
-
-
Hydroethidine Administration:
-
Prepare a 20 mmol/L solution of hydroethidine in a 1:1 (v/v) mixture of DMSO and saline.
-
Anesthetize the mice.
-
Administer 75-80 µL of the hydroethidine solution via retro-orbital injection.[6]
-
-
Tissue Collection:
-
After 45 minutes, euthanize the mice and collect the inflamed vascular tissue (e.g., femoral arteries).[6]
-
-
Sample Analysis:
-
Homogenize the collected tissues.
-
Analyze the tissue homogenates using LC-MS/MS to quantify the MPO-specific product, 2-chloroethidium (2-Cl-E⁺), and the superoxide-specific product, 2-hydroxyethidium.
-
-
Data Analysis:
-
Compare the levels of 2-chloroethidium in the inhibitor-treated group to the vehicle-treated group to determine the in vivo MPO inhibitory efficacy.
-
Sources
- 1. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sfrbm.org [sfrbm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Welcome to the technical support center for the synthesis of 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. Quinazolinone derivatives are known for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a bromine atom at the 6-position and a thioxo group at the 2-position can significantly influence the compound's biological profile.
The most common synthetic routes to this scaffold begin with a substituted anthranilic acid, specifically 5-bromoanthranilic acid. The formation of the quinazolinone ring is typically achieved through cyclization with a thiocyanate source or carbon disulfide. While seemingly straightforward, this synthesis can be prone to low yields and the formation of impurities if not properly optimized. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most frequently used starting material is 5-bromoanthranilic acid. This is because the bromine atom is already in the desired position on the benzene ring, simplifying the overall synthetic route.
Q2: What are the primary methods for introducing the thioxo group and forming the quinazolinone ring?
A2: There are two primary methods:
-
Reaction with a Thiocyanate Salt: This involves the reaction of 5-bromoanthranilic acid with a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of an acid catalyst.
-
Reaction with Carbon Disulfide: This one-pot method involves the reaction of 5-bromoanthranilic acid with carbon disulfide in a basic medium.[1] This approach is often favored for its convenience.
Q3: What is the expected yield for this synthesis?
A3: The yield can vary significantly depending on the chosen method, reaction conditions, and purity of the starting materials. Reported yields for similar 2-thioxo-quinazolinones can range from moderate to good. Optimization of the reaction parameters is crucial for achieving higher yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine when the reaction is complete.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the possible causes and how can I fix this?
A: Low yield is a common issue in this synthesis. Here are the most likely causes and their solutions:
| Potential Cause | Scientific Explanation | Troubleshooting & Optimization Strategy |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. | - Monitor the reaction closely with TLC: Ensure the starting material spot has disappeared or is significantly diminished. - Increase reaction time: Some cyclization reactions can be slow. - Optimize temperature: Gradually increase the reaction temperature in small increments. High temperatures can sometimes lead to decomposition, so careful optimization is key.[2] - Ensure efficient stirring: In heterogeneous reaction mixtures, vigorous stirring is essential for good mass transfer. |
| Poor Quality of Starting Materials | Impurities in the 5-bromoanthranilic acid or the thiocyanate source can interfere with the reaction. Moisture in the solvents or reagents can also be detrimental, especially in reactions sensitive to hydrolysis.[3] | - Purify starting materials: Recrystallize the 5-bromoanthranilic acid if its purity is questionable. - Use anhydrous solvents: Ensure all solvents are properly dried before use. - Check the purity of the thiocyanate source or carbon disulfide. |
| Side Reactions | Several side reactions can compete with the desired product formation. For example, the amino group of anthranilic acid can react with itself or other electrophiles present in the reaction mixture. | - Control stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of one reactant can sometimes favor side product formation. - Optimize reagent addition: In some cases, slow, dropwise addition of a reagent can minimize side reactions. |
| Product Decomposition | The desired product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases. | - Run the reaction at the lowest effective temperature. - Minimize reaction time: Once the reaction is complete (as determined by TLC), proceed with the workup promptly. |
Problem 2: Product Purity Issues
Q: My final product is impure, even after purification. What are the likely impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials, side products, or decomposition. Here's how to address this:
| Potential Impurity | Identification | Purification Strategy |
| Unreacted 5-Bromoanthranilic Acid | Can often be detected by TLC and may have different solubility properties than the product. | - Recrystallization: Choose a solvent system where the product has lower solubility than the starting material upon cooling. Ethanol is a commonly used solvent for recrystallizing quinazolinone derivatives.[4] - Acid-base extraction: The carboxylic acid group of the starting material allows for its removal by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). |
| Polymeric Byproducts | May appear as baseline material on a TLC plate or as an insoluble, amorphous solid. | - Filtration: If the byproducts are insoluble, they can sometimes be removed by filtering the reaction mixture before workup. - Column chromatography: This is a more rigorous purification method that can separate the desired product from a wide range of impurities. |
| Isothiocyanate-related Impurities | If using an isothiocyanate-based route, unreacted isothiocyanate or its hydrolysis products can be present. | - Aqueous workup: Washing the reaction mixture with water can help remove water-soluble impurities. - Column chromatography. |
Experimental Protocols
Protocol 1: Synthesis from 5-Bromoanthranilic Acid and Carbon Disulfide (One-Pot Method)
This protocol is adapted from a general procedure for the synthesis of 3-substituted 2-thioxo-4(3H)-quinazolinones.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoanthranilic acid (1 equivalent) and a primary amine (1 equivalent, if a 3-substituted product is desired; for the unsubstituted product, use ammonia or an ammonia source) in a suitable solvent such as ethanol.
-
Addition of Base and Carbon Disulfide: Add potassium hydroxide (2 equivalents) to the mixture and stir until it dissolves. Then, add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for the time indicated by TLC monitoring (typically several hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Workflow Diagram:
Caption: One-pot synthesis of this compound.
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.
Mechanism for the Carbon Disulfide Route:
Caption: Proposed mechanism for the one-pot synthesis.
The reaction is believed to proceed through the initial formation of a dithiocarbamate from the amine/ammonia and carbon disulfide in the presence of a base. This is followed by a nucleophilic attack of the dithiocarbamate on the carboxylic acid of 5-bromoanthranilic acid (or its activated form). Subsequent intramolecular cyclization with the elimination of water leads to the formation of the quinazolinone ring. The final product exists in tautomeric equilibrium.
By understanding these steps, a researcher can better diagnose at which stage a problem might be occurring. For example, if no reaction is observed, it could be an issue with the initial dithiocarbamate formation (Step 1).
References
- Teja, S. S., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research, 1(1), 21-24.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- Abdel-Megeed, M. F., Aly, Y. A., Saleh, M. A., & Smith, K. (1995). Novel one-pot procedure for the preparation of 3-substituted 2-thioxo-4(3H)-quinazolinones. Sulfur Letters, 18(4), 169-178.
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Hassan, A. S., et al. (2021). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)
- Katritzky, A. R., et al. (2004). One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones. Journal of Heterocyclic Chemistry, 41(6), 951-956.
- Rana, A., et al. (2012). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 4(12), 1563-1589.
- El-Hiti, G. A., et al. (2016). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, 2016(4), M912.
Sources
Technical Support Hub: Refinement of Protocols for Screening Antibacterial Activity of Quinazolinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the robust screening of quinazolinone derivatives for antibacterial activity. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and refine their experimental protocols. We will move beyond basic methodologies to address the nuances of working with this promising class of compounds, ensuring your results are both accurate and reproducible.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives known to exhibit a wide spectrum of pharmacological activities, including potent antibacterial effects[1]. However, their journey from synthesis to a viable lead compound is fraught with experimental hurdles. This hub provides field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a solid screening protocol.
Q1: What are the standard methods for an initial screen of a new quinazolinone library?
A: For primary screening, the goal is to efficiently identify hits from a library. The most common and recommended method is the broth microdilution assay performed in 96-well plates. This method is advantageous because it is scalable, cost-effective, and quantitative, yielding the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2].
Alternative methods include the agar disk diffusion or well diffusion assay. While simpler to perform, these are qualitative or semi-quantitative and can be confounded by the compound's solubility and diffusion properties in agar, making them less reliable for primary screening of novel compounds which often have poor aqueous solubility[3].
Q2: How do I choose the right solvent for my quinazolinone compounds?
A: This is one of the most critical steps, as poor solubility is a frequent cause of failed experiments. Quinazolinone derivatives are often insoluble in water but freely soluble in Dimethyl Sulfoxide (DMSO)[4].
-
Primary Solvent: High-purity, anhydrous DMSO is the recommended starting solvent[5].
-
Working Solutions: Prepare a high-concentration stock solution in 100% DMSO. This stock is then serially diluted to create working solutions. It is crucial to ensure the final concentration of DMSO in the assay wells is typically ≤1%, as higher concentrations can inhibit bacterial growth or interfere with the assay[5].
-
Verification: Always run a solvent control (media + DMSO at the highest concentration used) to confirm it does not affect bacterial viability on its own.
Q3: Which bacterial strains are essential for a primary screening panel?
A: A well-rounded initial panel should include representatives from both Gram-positive and Gram-negative bacteria, ideally using standard, quality-controlled strains such as those from the American Type Culture Collection (ATCC). A typical starting panel includes the "ESKAPE" pathogens, which are notorious for antimicrobial resistance.
| Category | Recommended Strains | Rationale |
| Gram-Positive | Staphylococcus aureus (e.g., ATCC 29213, MRSA strains) | A leading cause of nosocomial and community-acquired infections. Including a methicillin-resistant strain (MRSA) is critical[6]. |
| Streptococcus pneumoniae | A common respiratory pathogen[4]. | |
| Gram-Negative | Escherichia coli (e.g., ATCC 25922) | Representative of Enterobacteriaceae, a common cause of various infections. |
| Pseudomonas aeruginosa | Known for its intrinsic resistance due to an impermeable outer membrane and efflux pumps[7]. Activity against this is a significant finding. | |
| Klebsiella pneumoniae | A significant nosocomial pathogen, often exhibiting multidrug resistance[4]. |
Testing against a single species is insufficient, as compounds often show differential activity due to differences in cell wall structure, efflux mechanisms, or target availability[8].
Q4: What is the difference between MIC and MBC, and when should I determine both?
A:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits bacterial growth. This indicates a bacteriostatic effect. It is the primary endpoint for initial screening.
-
MBC (Minimum Bactericidal Concentration): The lowest concentration that kills ≥99.9% of the initial bacterial inoculum. This indicates a bactericidal effect.
You should determine the MBC for your most promising "hit" compounds after establishing their MIC. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. The procedure involves subculturing the contents from the clear wells of the MIC plate onto antibiotic-free agar and incubating to see if any bacteria survived[9].
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q: My quinazolinone compound precipitates when added to the broth media. How can I fix this and are my results valid?
A: Compound precipitation is a major concern that invalidates results, as the effective concentration is unknown.
-
Causality: This occurs when the compound's solubility limit is exceeded upon dilution of the DMSO stock into the aqueous broth.
-
Immediate Actions:
-
Visual Inspection: Always visually inspect your assay plates after compound addition (before adding bacteria) against a light source. Look for cloudiness or visible particulates.
-
Reduce Starting Concentration: The simplest solution is to lower the highest screening concentration. Many quinazolinones are active in the low µg/mL range[6][10]. Starting at a high concentration (e.g., >256 µg/mL) is often unnecessary and increases the risk of precipitation.
-
Modify Dilution Scheme: Instead of a single large dilution step, perform an intermediate dilution of the DMSO stock in a co-solvent or media containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin, though you must validate that the agent itself has no antibacterial effect.
-
-
Self-Validation: If you observe precipitation, any apparent "activity" should be considered an artifact. The result is not a true MIC and must be repeated under conditions where the compound remains fully dissolved.
Q: I am seeing inconsistent MIC values for the same compound across different experimental days. What is causing this variability?
A: Reproducibility is key. Inconsistent MICs often point to subtle variations in protocol execution.
-
Causality & Solutions:
-
Inoculum Density (The "Inoculum Effect"): This is the most common culprit. A higher-than-intended bacterial density can overwhelm the antibiotic, leading to artificially high MICs. Always standardize your bacterial suspension precisely to a 0.5 McFarland standard before dilution[9].
-
Media Variability: Ensure you use the same lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI)[11]. Lot-to-lot variations in divalent cation concentrations (Ca²⁺, Mg²⁺) can affect antibiotic activity.
-
Incubation Conditions: Maintain consistent incubation time (16-20 hours), temperature (35°C ± 1°C), and atmospheric conditions.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially during serial dilutions. Small errors can propagate and significantly alter final concentrations.
-
-
Self-Validation: Always include a quality control (QC) strain (e.g., E. coli ATCC 25922) and a standard antibiotic (e.g., ciprofloxacin, gentamicin) in every experiment. Your MIC for the reference antibiotic against the QC strain must fall within the acceptable range defined by CLSI or EUCAST to validate the entire batch of results[11][12].
Q: My compound is highly active against S. aureus but shows zero activity against E. coli and P. aeruginosa. Is this a real result?
A: Yes, this is a very common and plausible result. It highlights the fundamental differences between Gram-positive and Gram-negative bacteria.
-
Causality:
-
The Outer Membrane: Gram-negative bacteria possess a formidable outer lipid membrane that acts as a permeability barrier, preventing many compounds from reaching their intracellular targets[13]. Gram-positive bacteria lack this outer membrane.
-
Efflux Pumps: Gram-negative bacteria are equipped with highly efficient multidrug efflux pumps that actively expel foreign compounds from the cell before they can act[4].
-
Target Specificity: The compound's molecular target may be unique to Gram-positive bacteria or have structural differences in Gram-negatives that prevent binding. For example, some quinazolinones inhibit Penicillin-Binding Proteins (PBPs) in MRSA, a target that differs across species[6].
-
-
Next Steps: This result is valuable. It suggests a potential mechanism of action and a specific spectrum of activity. Further studies could involve co-dosing with a known efflux pump inhibitor to see if Gram-negative activity can be restored.
Troubleshooting Workflow: Investigating No/Low Activity
The following diagram outlines a logical workflow for troubleshooting a lack of expected antibacterial activity.
Caption: A decision tree for troubleshooting lack of antibacterial activity.
Section 3: Core Experimental Protocol
This section provides a detailed, step-by-step protocol for the most fundamental assay in antibacterial screening.
Protocol 1: Broth Microdilution for MIC Determination (CLSI/EUCAST Aligned)
This protocol is harmonized with guidelines from leading standards organizations like CLSI and EUCAST[11][12].
1. Preparation of Materials:
-
Test Compound: Prepare a 100x final highest concentration stock in 100% DMSO. For example, for a top screening concentration of 128 µg/mL, prepare a 12.8 mg/mL stock.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacteria: From a fresh culture plate (≤24 hours old), select several colonies and suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approx. 1.5 x 10⁸ CFU/mL.
-
Plates: Sterile, 96-well, flat-bottom microtiter plates.
-
Controls: Prepare a stock solution of a reference antibiotic (e.g., Ciprofloxacin) and a solvent control (100% DMSO).
2. Assay Procedure:
-
Dispense Media: Add 50 µL of CAMHB to all wells of the 96-well plate.
-
Compound Dilution:
-
Add an additional 50 µL of CAMHB to the wells in column 11 (this will be for the bacterial growth control).
-
Add 100 µL of the 100x compound stock to the first well of its respective row (e.g., Row A, Column 1). This creates an initial 2x dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient.
-
-
Prepare Inoculum: Dilute the standardized bacterial suspension (from step 1) in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:100 of the 0.5 McFarland suspension.
-
Inoculate Plate: Add 50 µL of the final diluted bacterial inoculum to all wells from column 1 to column 11.
-
Column 11: Serves as the positive control for growth (bacteria + media).
-
Column 12: Serves as the sterility control (media only, no bacteria) and can be used for the solvent control (media + highest DMSO concentration).
-
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
3. Reading the Results:
-
Validate Controls: Before reading the test wells, check the controls. There should be clear, turbid growth in column 11 and no growth in column 12. The MIC of the reference antibiotic against the QC strain must be within the accepted range.
-
Determine MIC: The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible turbidity (a clear well)[2].
Overall Screening Workflow
Caption: General workflow for screening quinazolinones for antibacterial activity.
References
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link].
-
Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. PMC - NIH. Available at: [Link].
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. Available at: [Link].
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH. Available at: [Link].
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link].
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available at: [Link].
-
Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. PMC - NIH. Available at: [Link].
-
Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI. Available at: [Link].
-
Algorithm-driven activity-directed expansion of a series of antibacterial quinazolinones. ResearchGate. Available at: [Link].
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. Available at: [Link].
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link].
-
Challenges in Screening - Technological Challenges in Antibiotic Discovery and Development. NCBI Bookshelf. Available at: [Link].
-
Clinical Breakpoint Tables. EUCAST. Available at: [Link].
-
Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Pulsus Group. Available at: [Link].
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available at: [Link].
-
Challenges of Antibacterial Discovery. PMC - NIH. Available at: [Link].
-
EUCAST: EUCAST - Home. EUCAST. Available at: [Link].
-
Antimicrobial Susceptibility Testing Challenges. myadlm.org. Available at: [Link].
-
EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link].
-
Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. Available at: [Link].
-
Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. PMC - NIH. Available at: [Link].
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link].
-
New study reveals potential shortcomings of antibiotic susceptibility assays. drugtargetreview.com. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Analysis of 6-Bromo vs. 6-Chloro-2-Thioxo-quinazolin-4(1H)-one: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is a well-established pharmacophore, integral to the development of a wide array of therapeutic agents.[1] The strategic modification of this core structure, particularly through halogenation, has been a fruitful avenue for enhancing biological activity. This guide provides a detailed comparative analysis of two such analogs: 6-bromo-2-thioxo-quinazolin-4(1H)-one and 6-chloro-2-thioxo-quinazolin-4(1H)-one. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes findings from various independent research efforts to offer a comprehensive overview of their respective activities, primarily focusing on their anticancer and antimicrobial potential. This analysis is intended to guide researchers and drug development professionals in making informed decisions for future discovery and optimization efforts.
The Significance of Halogenation at the 6-Position
The introduction of a halogen atom at the 6-position of the quinazolinone ring is a common strategy to modulate the compound's physicochemical properties and biological activity.[2] Halogens, being electron-withdrawing and lipophilic, can influence factors such as membrane permeability, metabolic stability, and binding interactions with target proteins. The choice between a bromine and a chlorine atom can subtly yet significantly alter these properties, leading to differences in potency and selectivity. Generally, bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions with biological targets.
Synthesis of 6-Halo-2-thioxo-quinazolin-4(1H)-ones
The synthesis of 6-bromo- and 6-chloro-2-thioxo-quinazolin-4(1H)-one typically follows a well-established synthetic route commencing from the corresponding halogenated anthranilic acid.
Experimental Protocol: General Synthesis
A common synthetic pathway involves the reaction of the appropriately substituted anthranilic acid with an isothiocyanate.
Step 1: Synthesis of Substituted Anthranilic Acid The synthesis often begins with the halogenation of anthranilic acid. For instance, 5-bromoanthranilic acid can be synthesized by treating anthranilic acid with bromine in glacial acetic acid.[3] Similarly, 5-chloroanthranilic acid can be prepared using appropriate chlorinating agents.
Step 2: Cyclization to form the Quinazolinone Ring The halogenated anthranilic acid is then reacted with a suitable isothiocyanate, such as phenyl isothiocyanate, in a solvent like ethanol with a catalytic amount of a base (e.g., triethylamine) under reflux conditions.[4] This reaction proceeds via an initial nucleophilic addition of the amino group of the anthranilic acid to the isothiocyanate, followed by an intramolecular cyclization and dehydration to yield the final 2-thioxo-quinazolin-4(1H)-one derivative.
Comparative Biological Activity
The following sections present a comparative overview of the reported anticancer and antimicrobial activities of 6-bromo- and 6-chloro-2-thioxo-quinazolin-4(1H)-one derivatives. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
Quinazolinone derivatives have been extensively investigated for their potential as anticancer agents, with some compounds targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5]
6-Bromo-2-thioxo-quinazolin-4(1H)-one Derivatives:
Derivatives of 6-bromo-2-thioxo-quinazolin-4(1H)-one have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of 6-bromo-2-thio-3-substituted quinazolinones showed promising anticancer activity.[4]
Table 1: Anticancer Activity of 6-Bromo-2-thioxo-quinazolin-4(1H)-one Derivatives
| Compound ID | Substitution at N3 | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | Phenyl | MCF-7 (Breast) | 15.85 ± 3.32 | [4] |
| 8a | Phenyl | SW480 (Colon) | 17.85 ± 0.92 | [4] |
Disclaimer: The data in this table is sourced from a single study and may not be directly comparable to data for the chloro-analog from a different study.
6-Chloro-2-thioxo-quinazolin-4(1H)-one Derivatives:
Structure-Activity Relationship (SAR) Insights:
The available data, though not a direct comparison, suggests that the nature of the halogen at the 6-position plays a crucial role in the anticancer activity. The higher polarizability of the bromine atom might contribute to enhanced binding affinity to target enzymes like EGFR, potentially leading to greater potency.[4] However, without a direct comparative study, this remains a hypothesis. Further derivatization at the N3 position has also been shown to significantly impact cytotoxicity.[4]
Antimicrobial Activity
The quinazolinone scaffold has also been explored for its antimicrobial properties.
6-Bromo-2-thioxo-quinazolin-4(1H)-one Derivatives:
Several studies have reported the synthesis and antimicrobial evaluation of 6-bromo-quinazolinone derivatives.[3][7] For instance, a study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones showed significant antibacterial and antifungal activity.[7] Another study reported that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibited high antibacterial activity.[3]
Table 2: Antimicrobial Activity of 6-Bromo-quinazolinone Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | K. pneumonia | Reference |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High Activity | High Activity | High Activity | High Activity | [3] |
Disclaimer: The data in this table is qualitative and sourced from a single study. Direct quantitative comparison with chloro-analogs from other studies is not possible.
6-Chloro-2-thioxo-quinazolin-4(1H)-one Derivatives:
Information on the antimicrobial activity of 6-chloro-2-thioxo-quinazolin-4(1H)-one is less prevalent in the literature reviewed. However, studies on other 6-chloro-quinazolinone derivatives have shown promising antimicrobial potential. For example, a study on 2-(amino)quinazolin-4(3H)-one derivatives with a 7-chloro substituent identified potent inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).[8]
Structure-Activity Relationship (SAR) Insights:
The presence of a halogen at the 6-position is generally considered to enhance the antimicrobial activity of quinazolinones. The specific impact of bromo versus chloro substitution on the antimicrobial spectrum and potency requires further investigation through direct comparative studies.
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
A standard method to evaluate the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo- and 6-chloro-2-thioxo-quinazolin-4(1H)-one) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.[7]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Agar Plate Preparation: Molten agar medium is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar is uniformly swabbed with the microbial inoculum.
-
Well Creation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Visualizations
General Synthetic Pathway
Caption: General synthetic route for 6-halo-2-thioxo-quinazolin-4(1H)-ones.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Conclusion and Future Directions
For drug development professionals, this analysis underscores the importance of the 6-position halogen in modulating biological activity. Future research should prioritize the synthesis and side-by-side evaluation of both 6-bromo and 6-chloro analogs of 2-thioxo-quinazolin-4(1H)-one against a broad panel of cancer cell lines and microbial strains. Such studies will provide invaluable structure-activity relationship data, paving the way for the rational design of more potent and selective quinazolinone-based therapeutics.
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A Comparative Guide to Anti-inflammatory Agents: Benchmarking Against Ibuprofen
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen have been a cornerstone of pain and inflammation management. Their well-understood mechanism of action and established efficacy have made them a go-to standard. However, the scientific community is increasingly exploring alternative and complementary therapies, particularly those derived from natural sources, which may offer similar or enhanced efficacy with potentially fewer side effects.[1][2] This guide provides an in-depth, objective comparison of the anti-inflammatory effects of various compounds against the benchmark of Ibuprofen, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Ibuprofen Benchmark: A Well-Defined Mechanism
Ibuprofen, a widely used NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4]
-
COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the stomach lining and maintain platelet function.[3]
-
COX-2 is typically induced during an inflammatory response and is responsible for the production of prostaglandins that mediate inflammation and pain.[3]
By inhibiting both COX-1 and COX-2, Ibuprofen effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[3][4] However, the inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[3]
Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2 enzymes.
Emerging Alternatives: Diverse Mechanisms of Action
A growing body of research is focused on natural compounds that exhibit potent anti-inflammatory properties.[2][5] These compounds often act on multiple targets within the inflammatory cascade, offering a more multifaceted approach compared to the specific COX inhibition of Ibuprofen.
Curcumin , the active component of turmeric, has been shown to modulate numerous molecular targets involved in inflammation.[6][7] Its anti-inflammatory effects are attributed to the inhibition of several key molecules, including COX-2, lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[2][8] Furthermore, curcumin can downregulate the activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[2][8]
Boswellic acids , derived from the gum resin of Boswellia species, also demonstrate significant anti-inflammatory potential.[9] Their mechanism of action is distinct from NSAIDs and involves the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are another important class of inflammatory mediators.[10] Some studies also suggest that boswellic acids can modulate the activity of the complement system and leukocyte elastase.[10]
Other natural products like neem and licorice have also shown robust anti-inflammatory responses, in some cases more effective than Ibuprofen in suppressing LPS-induced inflammation in cell-based assays.[1][11]
Caption: Multi-target anti-inflammatory mechanisms of curcumin and boswellic acids.
In Vitro Comparative Assessment: A Cellular Perspective
In vitro assays provide a controlled environment to dissect the molecular mechanisms of anti-inflammatory agents and offer a preliminary comparison of their potency.
Featured Assay: LPS-Induced Cytokine Production in Macrophages
This assay is a widely used model to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][13] The ability of a test compound to inhibit this cytokine production is a key indicator of its anti-inflammatory potential.
Experimental Protocol: LPS-Induced Cytokine Production in J774A.1 Macrophages
-
Cell Culture: Culture J774A.1 mouse macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the macrophages in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., Ibuprofen, Curcumin, Boswellic acids) or vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.[14]
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compounds compared to the LPS-stimulated vehicle control.
Comparative In Vitro Data
| Compound | Target/Assay | Key Findings | Reference |
| Ibuprofen | COX-1/COX-2 Inhibition | Non-selective inhibitor of both COX-1 and COX-2.[3][4] | [3],[4] |
| Neem Extract | LPS-induced inflammation in C2C12 cells | More effective than Ibuprofen in suppressing LPS-induced inflammation.[1][11] | [11],[1] |
| Licorice Extract | LPS-induced inflammation in C2C12 cells | Showed robust anti-inflammatory responses compared to Ibuprofen.[1][11] | [11],[1] |
| Curcumin | COX-2, 5-LOX, TNF-α, IL-1, IL-6 | Inhibits multiple inflammatory mediators and pathways.[2][8] | [8],[2] |
| Boswellic Acids | 5-LOX | Potent inhibitors of 5-lipoxygenase.[10] | [10] |
| Flavonoids | COX, LOX, iNOS, Cytokines | Inhibit various pro-inflammatory enzymes and modulate cytokine expression.[15][16] | [15],[16] |
In Vivo Comparative Assessment: A Whole-System View
In vivo models are essential for evaluating the overall efficacy and potential side effects of anti-inflammatory compounds in a living organism.
Featured Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model of acute inflammation.[17][18] Sub-plantar injection of carrageenan into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of anti-inflammatory drugs.[19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds or Ibuprofen (as a positive control) orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan-treated control group.
Comparative In Vivo Data
| Compound/Extract | Model | Key Findings | Reference |
| Ibuprofen | Carrageenan-induced paw edema | Significant reduction in paw edema.[21] | [21] |
| Curcuma domestica extracts | Knee Osteoarthritis Patients | As efficacious as Ibuprofen in pain reduction and functional improvement, with a better safety profile regarding abdominal pain.[8] | [8] |
| Boswellia serrata extract | Carrageenan-induced paw edema | Showed significant anti-inflammatory activity, inhibiting paw edema.[22] | [22] |
| Various Ethnobotanical Plant Extracts | Carrageenan-induced paw edema | Effects were similar to those of other anti-inflammatory drugs including Ibuprofen.[5] | [5] |
Clinical Insights and Future Directions
While preclinical in vitro and in vivo studies provide a strong foundation for understanding the anti-inflammatory potential of various compounds, clinical trials are crucial for validating their efficacy and safety in humans.
A multicenter study on patients with knee osteoarthritis found that Curcuma domestica extracts were as effective as Ibuprofen in reducing pain and improving function, but with fewer gastrointestinal side effects.[8] Similarly, clinical trials with Boswellia serrata extracts have shown promising results in improving symptoms of osteoarthritis and rheumatoid arthritis.[22][23]
These findings highlight the potential of natural compounds as viable alternatives or adjuncts to traditional NSAIDs. However, challenges such as bioavailability and standardization of extracts need to be addressed for their successful clinical translation. Future research should focus on well-designed, large-scale clinical trials to further establish the comparative efficacy and long-term safety of these compounds.
Conclusion
The landscape of anti-inflammatory therapeutics is evolving, with a growing body of evidence supporting the efficacy of natural compounds as alternatives to standard drugs like Ibuprofen. While Ibuprofen remains a valuable tool due to its well-defined mechanism and rapid action, compounds like curcumin and boswellic acids offer the advantage of multi-target activity, potentially leading to broader anti-inflammatory effects and a more favorable side-effect profile. The experimental data and protocols presented in this guide provide a framework for the continued investigation and objective comparison of these promising anti-inflammatory agents, ultimately paving the way for the development of novel and improved therapies for inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
